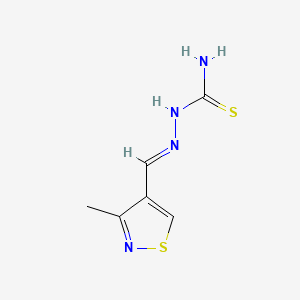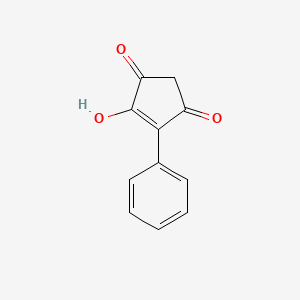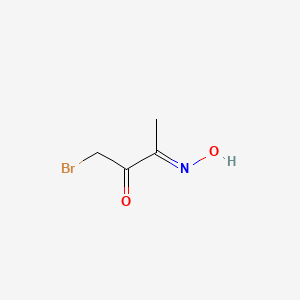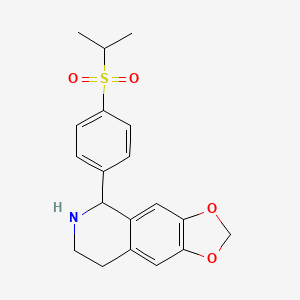
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is a complex organic compound with a unique structure that includes a guanidino group and a nitrobenzamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Guanidino Group: This step involves the reaction of an appropriate amine with a guanidine derivative under basic conditions.
Introduction of the Nitrobenzamido Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The guanidino group can be oxidized to form different derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Common reagents include halogens and other electrophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Various oxidized forms of the guanidino group.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with proteins, potentially inhibiting their function. The nitrobenzamido group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: A compound with a similar structure but different functional groups.
Benzimidazole Derivatives: Compounds with similar biological activities but different core structures.
Uniqueness
(S)-5-Guanidino-2-(4-nitrobenzamido)pentanoic acid is unique due to its combination of a guanidino group and a nitrobenzamido group, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3908-12-1 |
|---|---|
Molekularformel |
C13H17N5O5 |
Molekulargewicht |
323.30 g/mol |
IUPAC-Name |
(2S)-5-(diaminomethylideneamino)-2-[(4-nitrobenzoyl)amino]pentanoic acid |
InChI |
InChI=1S/C13H17N5O5/c14-13(15)16-7-1-2-10(12(20)21)17-11(19)8-3-5-9(6-4-8)18(22)23/h3-6,10H,1-2,7H2,(H,17,19)(H,20,21)(H4,14,15,16)/t10-/m0/s1 |
InChI-Schlüssel |
GMUZONCGCFZJPY-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CCCN=C(N)N)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3S,5R)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl] acetate](/img/structure/B13820568.png)

![6H-[1,3]Thiazolo[4,5-e]indole](/img/structure/B13820574.png)

![4-Heptene-1,2,3-triol,6-[(1r,3as,4e,7ar)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-2,3-dimethyl-,(3R,4E,6R)-](/img/structure/B13820583.png)
![3,8-Dihydro-5-methylcyclobuta[b]quinoxaline-1,2-dione](/img/structure/B13820600.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)
![3-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13820607.png)


![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)

